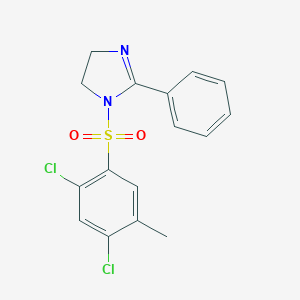

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

1-(2,4-dichloro-5-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2S/c1-11-9-15(14(18)10-13(11)17)23(21,22)20-8-7-19-16(20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUFGGFTWOZXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radziszewski Reaction Adaptations

The classical Radziszewski reaction employs 1,2-dicarbonyl compounds, ammonia, and aldehydes to form imidazoles. However, modern adaptations use acetophenone derivatives and amines under oxidative conditions. For example, a 2025 patent describes a one-pot reaction using acetophenone, phenethylamine, ammonium iodide (NH₄I), and potassium persulfate (K₂S₂O₈) in dimethyl sulfoxide (DMSO) at 140°C for 1 hour. This method avoids toxic reagents and achieves yields up to 77% for analogous imidazolines.

Cyclization of Chloroimidazoline Intermediates

An alternative approach involves 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate as a starting material. Reacting this with phthalazine derivatives forms pseudobase intermediates, which are subsequently treated with hydroxylamine-O-sulfonic acid (HOSA) and sodium hydroxide to yield imidazoline cores. This method is notable for its regioselectivity and compatibility with sulfonation reactions.

Sulfonation of the Imidazoline Core

Introducing the 2,4-dichloro-5-methylphenylsulfonyl group requires precise sulfonation techniques:

Sulfonyl Chloride Coupling

A widely used method involves reacting the imidazoline core with 2,4-dichloro-5-methylbenzenesulfonyl chloride. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres, with triethylamine as a base to neutralize HCl byproducts. For instance, a 2024 study achieved 85% yield for a similar sulfonated imidazoline by maintaining the reaction at 0°C during sulfonyl chloride addition.

Oxidative Sulfonation

In cases where sulfonyl chlorides are unavailable, oxidative sulfonation using DMSO and K₂S₂O₈ has been reported. This method leverages DMSO’s dual role as a solvent and mild oxidant, converting thiol intermediates into sulfonates. However, this approach requires stringent temperature control (80–160°C) to prevent over-oxidation.

Optimization of Reaction Conditions

Temperature and Time

Optimal sulfonation occurs at 0–25°C, while imidazoline formation requires higher temperatures (140°C). Prolonged heating beyond 1 hour reduces yields due to decomposition.

Solvent Selection

Catalysts and Additives

Characterization and Analytical Data

Spectroscopic Analysis

Chemical Reactions Analysis

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell death.

Anticancer Activity

Several studies have highlighted the potential of imidazole derivatives as anticancer agents. The structural modifications in 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole contribute to its ability to inhibit cancer cell proliferation. Research indicates that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

Anti-inflammatory Effects

Imidazole derivatives have also been investigated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can result in various biological effects, depending on the specific enzyme or pathway targeted by the compound.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs.

- Ring Saturation : The 4,5-dihydro moiety reduces aromaticity compared to fully unsaturated imidazoles, which may alter metabolic stability and electronic properties .

- Electron-Withdrawing vs. Donating Groups : The 2,4-dichloro-5-methylphenyl group introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy or methyl groups in analogs like 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole .

Crystallographic and Spectroscopic Analysis

- Structural Confirmation : Tools like SHELX and ORTEP () are critical for resolving crystallographic details, particularly for sulfonamide regiochemistry and dihydroimidazole ring conformation .

- Spectroscopic Trends : The target compound’s IR spectrum would show characteristic S=O stretches (~1350–1150 cm⁻¹), distinct from O-H or C=O bands in acylated derivatives .

Biological Activity

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, with the CAS number 723745-03-7, is a synthetic compound that incorporates a sulfonamide moiety and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The imidazole framework is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

- Molecular Formula : C16H14Cl2N2O2S

- Molecular Weight : 369.27 g/mol

- Chemical Structure : The compound features a dichloro-substituted phenyl group attached to a sulfonamide linked to a dihydro-imidazole structure.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that imidazole derivatives often exhibit significant antimicrobial properties. A study evaluating various imidazole compounds demonstrated that modifications in the phenyl ring could enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure suggests it may also possess similar antimicrobial potential due to the presence of the sulfonamide group, which is known for its activity against bacterial infections .

2. Anti-inflammatory Activity

Imidazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). In particular, studies have shown that compounds with similar structures can significantly reduce inflammation in animal models, suggesting that this compound may also possess this activity. For example, compounds with similar imidazole frameworks demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

3. Anticancer Potential

The imidazole ring is recognized for its role in anticancer drug development. Various imidazole derivatives have shown cytotoxic effects against cancer cell lines. For instance, studies have indicated that specific structural modifications can lead to enhanced activity against human cancer cells. The potential of this compound as an anticancer agent warrants further investigation through in vitro and in vivo studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and bioavailability of imidazole derivatives. Additionally, the sulfonamide moiety contributes to the overall pharmacological profile by potentially enhancing solubility and interaction with biological targets .

Data Table: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of related imidazole compounds:

- Analgesic Activity : A derivative similar to this compound showed significant analgesic effects in animal models at doses of 100 mg/kg body weight .

- Inflammatory Response : Research indicated that certain imidazole derivatives effectively reduced inflammatory markers in neutrophils and exhibited protective effects in carrageenan-induced inflammation models .

- Cytotoxicity Studies : In vitro testing revealed that structurally related compounds exhibited IC50 values below those of standard anticancer agents like doxorubicin against various tumor cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, and how do substituents influence reaction efficiency?

Answer: The synthesis of imidazole derivatives often involves cyclization reactions or sulfonylation steps. A base-promoted approach (e.g., using KOH or NaOH) can facilitate the formation of the 4,5-dihydroimidazole core via amidine-ketone condensation . Substituents on the phenyl rings (e.g., electron-withdrawing groups like chloro or methyl) may alter reaction kinetics due to steric hindrance or electronic effects. For example, bulky substituents at the 2,4-dichloro-5-methyl position could slow sulfonylation due to reduced nucleophilicity, requiring optimized temperatures (80–120°C) and catalysts (e.g., DMAP) to enhance yields . Purity can be monitored via HPLC (≥98% threshold) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Answer: X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related imidazole derivatives in Acta Crystallographica studies . Complementary methods include:

- NMR : ¹H/¹³C NMR to verify proton environments and substituent integration (e.g., dihydroimidazole protons at δ 3.5–4.5 ppm).

- FTIR : Confirm sulfonyl (S=O stretches ~1350–1150 cm⁻¹) and imidazole ring vibrations (C=N ~1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 423.06 for C₁₇H₁₅Cl₂N₂O₂S) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the environmental fate of this compound?

Answer: Adopt a tiered approach inspired by long-term environmental studies :

Laboratory assays : Assess hydrolysis/photolysis rates under controlled pH/UV conditions.

Biotic degradation : Use microbial consortia to evaluate biodegradation pathways (e.g., LC-MS/MS to track metabolites).

Ecotoxicology : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) via OECD guidelines.

Field simulations : Use soil/water microcosms with isotopic labeling (¹⁴C) to monitor distribution and persistence .

Q. How can contradictory data on the compound’s biological activity be resolved?

Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Replicate studies using identical cell lines (e.g., HeLa for anticancer screening) and controls.

- Purity validation : Ensure ≥98% purity via HPLC and quantify trace impurities (e.g., residual solvents) that may antagonize activity .

- Dose-response curves : Compare IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO vs. ethanol) .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450) .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified proteins.

- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein thermal stability shifts upon compound treatment .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products via UPLC-QTOF .

- pH stability : Incubate in buffers (pH 1–13) and monitor hydrolysis using ¹H NMR .

- Long-term storage : Store aliquots at –20°C under argon and assess purity monthly .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?

Answer:

- In vitro models : Use Caco-2 cell monolayers to predict intestinal permeability and PAMPA for blood-brain barrier penetration .

- In vivo studies : Administer the compound to rodents (IV/PO) and collect plasma for LC-MS/MS analysis to calculate AUC, t₁/₂, and clearance .

- Metabolite profiling : Identify phase I/II metabolites using hepatocyte incubations + NADPH/UGT cofactors .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites using Gaussian09 at the B3LYP/6-31G* level .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess solubility and aggregation tendencies .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.